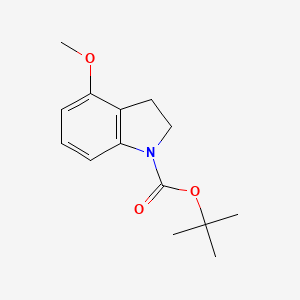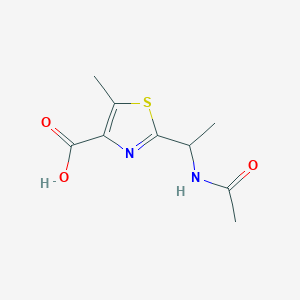![molecular formula C6H9BF3K B2817750 Potassium bicyclo[3.1.0]hexan-1-yltrifluoroborate CAS No. 2416056-52-3](/img/structure/B2817750.png)
Potassium bicyclo[3.1.0]hexan-1-yltrifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium bicyclo[3.1.0]hexan-1-yltrifluoroborate is a chemical compound with the CAS Number: 2416056-52-3 . It has a molecular weight of 188.04 . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of bicyclo[3.1.0]hexanes, which includes Potassium bicyclo[3.1.0]hexan-1-yltrifluoroborate, involves a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation . The reaction yields good results for a broad range of cyclopropene and cyclopropylaniline derivatives .Molecular Structure Analysis
The molecular structure of Potassium bicyclo[3.1.0]hexan-1-yltrifluoroborate is characterized by a bicyclo[3.1.0]hexane core . This core structure is prevalent in natural products and synthetic bioactive compounds .Chemical Reactions Analysis
The chemical reactions involving Potassium bicyclo[3.1.0]hexan-1-yltrifluoroborate are characterized by a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .Physical And Chemical Properties Analysis
Potassium bicyclo[3.1.0]hexan-1-yltrifluoroborate is a powder that is stored at room temperature . It has a molecular weight of 188.04 .Aplicaciones Científicas De Investigación
1. Conformational Analysis and Drug Design
- Bicyclo[3.1.0]hexane derivatives have been recognized for their diverse biological activities. They are used as core structures in small molecules for various applications, including drug design. The bicyclo[3.1.0]hexane core structure can lock the conformation of certain bioactive units, making it useful in designing conformationally restricted analogues of biologically active compounds (Jimeno et al., 2011).
2. Synthesis of Novel Compounds
- Bicyclo[3.1.0]hexan-1-ol and similar compounds have been synthesized in studies focusing on Kulinkovich cyclopropanation reactions. These reactions are crucial in organic synthesis for creating novel compounds with potential applications in medicinal chemistry and materials science (Se Ho Kim et al., 2003).
3. Catalyst and Material Development
- The structural versatility of bicyclo[3.1.0]hexane derivatives makes them suitable for developing novel materials and catalysts. These compounds have been used in the synthesis of natural compounds and as constituents of bioactive compounds, potentially impacting various fields from pharmaceuticals to material science (Cox, 1975).
4. Enantioselective Synthesis
- Bicyclo[3.1.0]hexane structures have been synthesized through gold-catalyzed cycloisomerization, which allows for a wide range of structures, including those containing quaternary carbons. This process is significant for the enantioselective synthesis of complex organic molecules (Luzung et al., 2004).
5. Precursors in Nucleoside Synthesis
- Bicyclo[3.1.0]hexane derivatives are used as precursors in the synthesis of cyclopentane, cyclopropane, and other nucleosides, demonstrating their utility in complex molecular construction and pharmaceutical applications (Gallos et al., 2001).
Safety and Hazards
Direcciones Futuras
The future directions for research on Potassium bicyclo[3.1.0]hexan-1-yltrifluoroborate and similar compounds could involve exploring their potential applications in medicinal chemistry . The bicyclo[3.1.0]hexane core structure is prevalent in natural products and synthetic bioactive compounds, suggesting potential bioactivity .
Propiedades
IUPAC Name |
potassium;1-bicyclo[3.1.0]hexanyl(trifluoro)boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BF3.K/c8-7(9,10)6-3-1-2-5(6)4-6;/h5H,1-4H2;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGYDQRJKUAHRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C12CCCC1C2)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BF3K |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2817667.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2817668.png)


![methyl 3-[2-(2-morpholino-2-oxoacetyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate](/img/structure/B2817675.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2817679.png)
![Morpholin-4-yl-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2817680.png)
![1-[(2-chloropyridin-3-yl)sulfonyl]-N-[4-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]piperidine-4-carboxamide](/img/structure/B2817681.png)
![[4-[(2-Chlorophenyl)iminomethyl]-2-methoxyphenyl] 4-fluorobenzoate](/img/structure/B2817685.png)


![N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2817689.png)
